molecular formula C13H14N2S2 B2924415 2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine CAS No. 478031-29-7

2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine

Cat. No.: B2924415
CAS No.: 478031-29-7
M. Wt: 262.39
InChI Key: CCOWEKMJQWPNPM-UHFFFAOYSA-N
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Description

2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine (CAS 478031-29-7) is a pyrimidine derivative of high interest in chemical and pharmaceutical research. The compound, with the molecular formula C13H14N2S2 and a molecular weight of 262.39 , features a pyrimidine core functionalized with both methylsulfanylmethyl and phenylsulfanyl substituents. This structure is classified as an organosulfur compound and its specific arrangement of sulfur-based side chains makes it a valuable scaffold in heterocyclic chemistry. Researchers utilize this compound primarily as a key synthetic intermediate or building block for the development of more complex molecules . Its applications are explored in various fields, including medicinal chemistry for drug discovery and materials science. The presence of multiple sulfur groups allows for further chemical modifications, enabling the study of structure-activity relationships. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

2-methyl-4-(methylsulfanylmethyl)-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S2/c1-10-14-11(9-16-2)8-13(15-10)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOWEKMJQWPNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=CC=C2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with appropriate thiol reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form interactions with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound NameSubstituents (Positions)Molecular WeightSynthesis MethodKey Applications/ActivitiesReferences
2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine2-Me, 4-(MeS)CH2, 6-PhS306.5Nucleophilic substitutionUnder investigation
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile2-MeS, 6-PhS, 5-CN369.90Cross-couplingNot reported
6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-oneBicyclic core, 6-MeS194.0Thermal cyclizationCrystallography studies
4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine2-NH2, 6-TsO2279.31SulfonylationPotential sulfonamide prodrugs

Biological Activity

2-Methyl-4-[(methylsulfanyl)methyl]-6-(phenylsulfanyl)pyrimidine is a pyrimidine derivative with the molecular formula C13H14N2S2C_{13}H_{14}N_2S_2 and a molecular weight of 262.39 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) cells. These compounds often act by disrupting the cell cycle and promoting necrosis or late apoptosis, which are critical mechanisms in cancer therapy .

The mechanism of action for these compounds typically involves:

  • Induction of Apoptosis : Many derivatives have been shown to activate pathways leading to programmed cell death.
  • Cell Cycle Arrest : Compounds can cause arrest in specific phases of the cell cycle, notably the S phase, which prevents cancer cells from proliferating .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

CompoundIC50 (μM)Mechanism of ActionCancer Cell Lines Tested
This compoundTBDApoptosis induction, cell cycle arrestA549, MiaPaCa-2, HCT-116
Chlorpromazine Analogues<10Pro-apoptotic effectsVarious (leukemia, melanoma, etc.)
Quinobenzothiazine Derivatives<0.35Cytotoxicity via apoptosisA431, L1210

Note: TBD indicates that specific IC50 values for this compound were not found in the reviewed literature.

Case Studies

  • Apoptotic Effects : In a study examining various chlorpromazine analogues, it was found that certain derivatives induced significant apoptosis in A549 and HCT116 cells, with late-stage apoptosis observed in over 80% of treated cells .
  • Cell Cycle Dynamics : Another investigation demonstrated that selected pyrimidine derivatives caused G0/G1 phase arrest in both A549 and MiaPaCa-2 cells, leading to a reduction in cells entering the S and G2/M phases .

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